molecular formula C11H16N2O B11906773 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

Cat. No.: B11906773
M. Wt: 192.26 g/mol
InChI Key: NNQMCBMQKYIYGS-UHFFFAOYSA-N
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Description

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is an organic compound with the molecular formula C6H13NO. It is a heterocyclic amine that features both a pyran and a pyridine ring in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine can be synthesized through the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural complexity makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-methyl-N-(oxan-4-yl)pyridin-4-amine

InChI

InChI=1S/C11H16N2O/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3

InChI Key

NNQMCBMQKYIYGS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=CC=NC=C2

Origin of Product

United States

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